molecular formula C20H35AuO9PS+ B1666135 Auranofin CAS No. 34031-32-8

Auranofin

Número de catálogo B1666135
Número CAS: 34031-32-8
Peso molecular: 678.5 g/mol
Clave InChI: AUJRCFUBUPVWSZ-XTZHGVARSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Auranofin is a form of gold that reduces some of the effects of the inflammatory process in the body . It is used to treat rheumatoid arthritis (RA) in adults . Auranofin is usually given only to people unable to use other RA medications, or when other treatments did not work or have stopped working .


Synthesis Analysis

Auranofin is a gold (I)-containing compound that was approved by the United States Food and Drug Administration in 1985 as a primary treatment against rheumatoid arthritis . The original gold compounds were highly toxic, until (2,3,4,6-tetra- O -acetyl-1-thio-β- d -glucopyranosato- S) (triethylphosphine) gold (I) was synthesized: it was termed auranofin .


Molecular Structure Analysis

Auranofin is a gold (I)-containing compound . The linear coordination around the gold (I) center is completed by Cl-, Br-, I- or by the thioglucose tetraacetate ligand (SAtg) .


Chemical Reactions Analysis

Auranofin undergoes ligand exchange reactions in vivo to generate reactive metabolites . Auranofin’s thiol ligand binds with high affinity to thiol and selenol groups, forming irreversible reaction products .


Physical And Chemical Properties Analysis

Auranofin is a gold (I)-based pharmaceutical for the treatment of rheumatoid arthritis . It has a molecular weight of 678.48 and a molecular formula of C20H34AuO9PS .

Aplicaciones Científicas De Investigación

Cancer Treatment

Auranofin has shown promise in the treatment of various types of cancer. It has been repurposed for treating non-small cell lung cancer (NSCLC) adenocarcinoma and pancreatic ductal adenocarcinoma (PDAC) . The drug demonstrates a preferential cytotoxic effect on NSCLC and PDAC cancer cells at clinically relevant concentrations below 1 µM, sparing normal epithelial cells .

Biomarker Identification

Research has identified Carbonic Anhydrase 12 (CA12) as a significant RNAseq-based biomarker, closely associated with the NF-κB survival signaling pathway, which is crucial in cancer cell response to oxidative stress . Cancer cells with low CA12 expression are more susceptible to Auranofin treatment .

Combination Therapy

The combination of Auranofin with the AKT inhibitor MK2206 has been found to be particularly effective, exhibiting potent and selective cytotoxic synergy, especially in tumor organoid models classified as intermediate responders to Auranofin, without adverse effects on healthy organoids .

Reactive Oxygen Species (ROS) Production

Auranofin has been found to increase intracellular ROS levels, contributing to its cytotoxic effects . Several types of leukemia and carcinoma are more susceptible to oxidative damage than normal cells .

Glutathione (GSH) Depletion

Auranofin treatment has been associated with the depletion of GSH levels in lung cancer cells . This depletion is closely related to the oxidative stress caused by increased ROS levels .

Thioredoxin Reductase (TrxR) Inhibition

Auranofin, as a TrxR inhibitor, has promising anti-cancer activity in several cancer types . TrxR activity was reduced in Auranofin-treated lung cancer cells .

Rheumatoid Arthritis Treatment

Auranofin is currently used for the treatment of rheumatoid arthritis . Although its use in clinical practice has decreased, it continues to show promise for the treatment of several different diseases .

Antimicrobial Activity

Studies have proposed several potential novel applications of Auranofin for treating human diseases, including bacterial and parasitic infections .

Safety And Hazards

Auranofin may cause serious side effects. Call your doctor at once if you have: pale skin, easy bruising, unusual bleeding (nosebleeds, bleeding gums), purple or red spots under your skin; unusual tiredness, feeling short of breath; severe skin rash or itching; sudden chest pain, wheezing, dry cough, feeling short of breath; severe or ongoing diarrhea, nausea, vomiting, or loss of appetite; black, bloody, or tarry stools; or kidney problems .

Direcciones Futuras

Auranofin is currently enrolled in clinical trials for potential repurposing against cancer . It is also being considered as a potential treatment against COVID-19 .

Propiedades

IUPAC Name

gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJRCFUBUPVWSZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34AuO9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water
Record name AURANOFIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The mechanism of action of anti-rheumatic gold compounds on 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced prostaglandin E(2) (PGE(2)) production in rat peritoneal macrophages were examined. Auranofin (AF) at 3-10 muM inhibited TPA-induced PGE(2) production in concentration-dependent manner. In the pharmacological experiments, prostaglandin G/H synthase (PGHS)-2-dependent PGE(2) production was inhibited by 10 muM of AF. The enzyme activities of both PGHS-1 and PGHS-2 were not affectecd by the 10 muM AF. ...AF decreased the PGHS-2 protein content, but had no effect on the PGHS-1 protein content. AF at 3-10 muM decrease the PGHS-2 messenger RNA (mRNA) level by RT-PCR determination. Then the effect of AF on nuclear factor kappa B (NF-kappaB), one of the transcription factors known to regulate transcription of a group of proinflammatory proteins, was determined. AF at 1-10 muM inhibited nuclear translocation of NF-kappaB in a concentration-dependent manner. AF ...did not affect the binding of NF-kappaB to its specific DNA. These observations may suggest that the effects of gold compounds on the inhibition of NF-kappaB nuclear translocation plays one of the major role in its anti-inflammatory effects in rat peritoneal macrophages., ...The effect of AF /auranofin/ on PMN activated by two stimulates (PMA, ConA) added sequentially. AF (0.1-10 microM) caused a dose-dependent inhibition of lucigenin-dependent chemiluminescence regardless of the activator (FMLP, ConA, A23 187, PMA) when AF was added before the activator. In contrast, when AF was added to PMN after stimulation, it inhibited only the chemiluminescence of PMN stimulated by PMA. Furthermore, the chemiluminescence was largely unaffected by AF in sequentially activated PMN. The relative sensitivity to AF of the various processes studied indicate that blockade of the activation signal appears to be responsible for inhibition of the respiratory burst of PMN.
Record name AURANOFIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

(1-Thio-beta-D-glucopyranosato)(triethylphosphine)gold 2,3,4,6-tetraacetate

Color/Form

White crystalline powder

CAS RN

34031-32-8
Record name Auranofin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AURANOFIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

112-115 °C
Record name AURANOFIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auranofin
Reactant of Route 2
Reactant of Route 2
Auranofin
Reactant of Route 3
Reactant of Route 3
Auranofin
Reactant of Route 4
Reactant of Route 4
Auranofin
Reactant of Route 5
Reactant of Route 5
Auranofin
Reactant of Route 6
Reactant of Route 6
Auranofin

Q & A

Q1: What is the primary molecular target of auranofin?

A1: Auranofin primarily targets thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox homeostasis. [, ]

Q2: How does auranofin interact with thioredoxin reductase (TrxR)?

A2: Auranofin inhibits TrxR by binding to its active site, specifically the selenocysteine residue. This binding disrupts the enzyme's ability to reduce thioredoxin (Trx), leading to an accumulation of oxidized Trx and disruption of cellular redox balance. [, ]

Q3: What are the downstream consequences of thioredoxin reductase (TrxR) inhibition by auranofin?

A3: Inhibition of TrxR by auranofin leads to several downstream effects:

  • Increased oxidative stress: Auranofin decreases the reducing capacity of cells, increasing susceptibility to reactive oxygen species (ROS). []
  • Apoptosis: Elevated ROS levels can trigger apoptotic pathways in cancer cells, contributing to auranofin's anticancer activity. [, , ]
  • Inhibition of NF-κB signaling: Auranofin can suppress the activation of the pro-inflammatory transcription factor NF-κB, contributing to its anti-inflammatory effects. [, ]
  • Disruption of thiol homeostasis: Auranofin can directly interact with cysteine thiols in proteins, forming S-Au-S bridges that mimic disulfide bonds. This interaction further disrupts cellular redox balance and protein function. []

Q4: Does auranofin exert its effects solely through TrxR inhibition?

A4: While TrxR is a major target, research suggests auranofin may also interact with other cellular targets. For example, it has been shown to induce VEGFR3 degradation via a lysosome-dependent pathway. []

Q5: What is the molecular formula and weight of auranofin?

A5: Auranofin has a molecular formula of C20H34AuO9PS and a molecular weight of 678.57 g/mol. []

Q6: Are there different polymorphic forms of auranofin?

A6: Research has identified polymorphic forms of auranofin with varying melting points (e.g., 112–114°C, 118–120°C). These forms have identical molecular structures but differ in their crystal structures, as confirmed by X-ray diffraction. []

Q7: How does the recrystallization process influence auranofin's properties?

A7: The rate of recrystallization, rather than the solvent used, primarily influences the morphology and melting point of auranofin. Slow recrystallization tends to yield different polymorphic forms than rapid recrystallization. []

Q8: What challenges are associated with auranofin's formulation and delivery?

A8: Auranofin exhibits low solubility in aqueous solutions, limiting its bioavailability and posing challenges for formulation development. []

Q9: What strategies can improve auranofin's solubility and bioavailability?

A9: Nanoparticle-based delivery systems show promise in enhancing auranofin's solubility and bioavailability. For instance, auranofin-loaded chitosan nanoparticles demonstrated improved efficacy against triple-negative breast cancer compared to free auranofin. []

Q10: How is auranofin absorbed and distributed in the body?

A10: Following oral administration, only 15–33% of auranofin is absorbed. It exhibits high protein binding in plasma, primarily to albumin. A significant fraction of absorbed gold is associated with red blood cells. [, ]

Q11: How is auranofin metabolized and excreted?

A11: Auranofin is primarily excreted in feces (73–100%), with minimal urinary excretion. Its plasma half-life is relatively long, around 3 weeks. [, ]

Q12: How does the pharmacokinetic profile of auranofin compare to injectable gold compounds?

A12: Auranofin results in lower blood and tissue gold levels compared to injectable gold compounds due to lower absorption and different distribution kinetics. It also exhibits a longer half-life. [, ]

Q13: Has auranofin demonstrated efficacy in in vivo models of disease?

A13: Yes, auranofin has shown efficacy in various in vivo models, including:

  • Cancer: Auranofin inhibited tumor growth in mouse models of breast cancer, colon cancer, and pancreatic cancer. [, , ]
  • Infections: Auranofin demonstrated efficacy against Toxoplasma gondii in a chicken embryo model. []
  • Inflammatory diseases: Auranofin reduced paw edema and other inflammatory responses in rodent models of arthritis. []

Q14: Are there any known long-term toxicity concerns with auranofin?

A14: Long-term toxicity data on auranofin is limited, as its use for rheumatoid arthritis has decreased with the availability of newer medications. Further research is needed to fully understand its long-term safety profile.

Q15: Have any resistance mechanisms to auranofin been identified?

A15: While auranofin demonstrates activity against some multidrug-resistant bacteria, resistance mechanisms have been reported. Further research is needed to fully elucidate these mechanisms and develop strategies to mitigate resistance development. []

Q16: Are there any alternatives or substitutes for auranofin?

A16: Several gold(I) complexes and other TrxR inhibitors are being investigated as potential alternatives to auranofin. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.